Pseudoephedrine sulfate
Overview
Description
Pseudoephedrine is a sympathomimetic agent and a stereoisomer of ephedrine . It is used to relieve nasal or sinus congestion caused by the common cold, sinusitis, and hay fever and other respiratory allergies . It is also used to relieve ear congestion caused by ear inflammation or infection .
Synthesis Analysis
Pseudoephedrine was refined from the crude pseudoephedrine, and then pseudoephedrine sulfate was synthesized with sulfuric acid . The factors affecting the refining of pseudoephedrine and the effects of different crystallization methods and sulfuric acid concentration on the quality of pseudoephedrine sulfate were investigated .Molecular Structure Analysis
Pseudoephedrine has a molecular formula of C10H15NO . The molecular ion of pseudoephedrine at m/z166.18 was the major MS peak .Chemical Reactions Analysis
Pseudoephedrine and ephedrine are highly coveted by drug traffickers who use them to manufacture methamphetamine, a Schedule II controlled substance . The separation and identification of pseudoephedrine from illicit drug mixtures, especially the methamphetamine group compounds including amphetamine, methamphetamine, and 3,4-methylenedioxy-N-methamphetamine (3,4-MDMA), will help to identify the sources and the manufacturing pathway of the methamphetamine seized in the illicit market .Physical And Chemical Properties Analysis
Pseudoephedrine hydrochloride and sulfate salts are found in these products either as single-ingredient preparations or, more commonly, in combination with antihistamines, naproxen, paracetamol (acetaminophen), and/or ibuprofen .Scientific Research Applications
Analytical Chemistry Applications
Stability Indicating RP-HPLC Method Development : Pseudoephedrine sulfate is used in the development of robust, validated stability indicating RP-HPLC methods for estimating its concentration and related compounds in solid oral dosage forms. This method is vital for quality control in pharmaceuticals (Dongala et al., 2019).
Detection and Quantification : Advanced techniques like UV photofragmentation spectroscopy and Orbitrap mass spectrometry are utilized for the highly selective and sensitive identification of pseudoephedrine. These methods can detect pseudoephedrine at concentrations significantly lower than the threshold set by regulatory bodies like the World Anti-Doping Agency (Kopysov et al., 2017).
Air-Assisted Liquid-Liquid Microextraction : This method has been developed for extraction and preconcentration of pseudoephedrine in urine samples, using an environmentally friendly approach. It's an important technique in forensic and doping analysis (Nemati & Mogaddam, 2021).
Biomedical Research
Pharmacokinetics and Drug Interactions : Studies have been conducted to understand the effects of pseudoephedrine on the body, including its interaction with other drugs and its impact on various bodily systems. For example, research on its effect when combined with Metoprolol and its potential to cause acute myocardial infarction due to multivessel coronary vasospasm (Meoli, Goldsweig, & Malm, 2017).
Effects on Spermatogenesis : Research has been conducted to investigate the impact of pseudoephedrine on reproduction, particularly its effect on sperm morphology, concentration, and apoptotic activity in testis, highlighting the need for awareness of its potential toxicity (Nudmamud-Thanoi & Thanoi, 2012).
Anti-rheumatic Activity : A study explored the anti-inflammatory and anti-arthritic potential of pseudoephedrine, showing significant suppression of inflammatory markers and an improvement in arthritic symptoms in animal models (Ahsan et al., 2021).
Voiding Dysfunction and Nasal Congestion : Investigations have been carried out to assess the risk of voiding dysfunction in patients treated with pseudoephedrine for nasal congestion, highlighting the need for caution in specific populations (Shao et al., 2016).
Athletic and Doping Research
Ergogenic Effects in Sport : Systematic reviews have been conducted to evaluate the ergogenic effects of pseudoephedrine in sports. Findings suggest a dose-dependent ergogenic effect, with significant results observed at supratherapeutic doses (Trinh, Kim, & Ritsma, 2015).
- oxygen toxicity in divers using pseudoephedrine, revealing a dose-dependent increase in the risk of seizures when used in conjunction with high doses of oxygen (Pilla et al., 2012; Pilla et al., 2013).
Future Directions
You can take pseudoephedrine for a few days, usually up to 5 to 7 days, for the short-term relief of a stuffy or blocked nose . Only take it for longer than 7 days if a doctor has said it’s OK . Pseudoephedrine should not be given to children aged 6 to 11 years for more than 5 days unless their doctor has said it is OK .
properties
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQBDOACNULDN-NRCOEFLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889379 | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoephedrine sulfate | |
CAS RN |
7460-12-0 | |
Record name | Pseudoephedrine sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20889379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[[S-(R*,R*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSEUDOEPHEDRINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9DL7QPE6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.